KA2507 - 1636894-46-6

KA2507

Catalog Number: EVT-8312529
CAS Number: 1636894-46-6
Molecular Formula: C16H14N6O2
Molecular Weight: 322.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDAC6 Inhibitor KA2507 is an orally bioavailable inhibitor of histone deacetylase (HDAC) type 6 (HDAC6; HDAC-6), with potential antineoplastic activity. Upon administration, KA2507 targets, binds to and inhibits the activity of HDAC6. This results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. Specifically, inhibition of HDAC6 prevents STAT3 activity, which leads to a reduction in programmed death-1 (PD-1) expression. Eventually, this results in a selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and an induction of apoptosis in tumor cells that overexpress HDAC6. HDAC6, which is upregulated in many tumor cell types, deacetylates chromatin histone proteins.
Overview

KA2507 is a specialized alloy known for its unique properties, particularly in applications requiring high strength and excellent electrical conductivity. This alloy falls under the category of copper-based alloys, specifically classified as a Corson alloy. It is primarily composed of copper, nickel, and silicon, which contribute to its desirable mechanical and thermal characteristics. The KA2507 alloy is notable for its resistance to thermal deformation and high-temperature creep, making it suitable for various industrial applications.

Source

KA2507 is developed and produced by Kiyomine Metal Industry Co., Ltd., which specializes in high-performance alloys tailored to meet diverse industrial needs. The alloy is part of a broader family of special alloys aimed at providing enhanced performance in demanding environments .

Classification
  • Type: Copper-Nickel-Silicon Alloy
  • Alloy System: Corson Alloy
  • Primary Elements: Copper (Cu), Nickel (Ni), Silicon (Si), Manganese (Mn)
Synthesis Analysis

Methods

The synthesis of KA2507 involves the careful combination of its constituent elements in controlled conditions to achieve the desired alloy characteristics. The production typically includes:

  • Melting: The raw materials are melted together in a furnace at high temperatures.
  • Casting: The molten alloy is cast into molds to form ingots or other shapes.
  • Hot Working: The cast material undergoes processes such as forging or rolling to refine its microstructure and enhance mechanical properties.
  • Heat Treatment: Specific heat treatments may be applied to optimize strength and ductility.

Technical Details

The precise control over the composition and processing parameters during synthesis ensures that KA2507 exhibits minimal anisotropy in mechanical properties, which is crucial for applications requiring uniform performance across different directions.

Molecular Structure Analysis

Structure

The molecular structure of KA2507 can be described as a solid solution of copper with nickel and silicon atoms dispersed within its lattice. This arrangement contributes to the alloy's strength and electrical conductivity.

Data

  • Chemical Composition:
    • Copper (Cu): Balance
    • Nickel (Ni): 1.6% - 2.2%
    • Silicon (Si): 0.4% - 0.8%
    • Manganese (Mn): ≤0.5%

The alloy's microstructure typically features a face-centered cubic lattice, common to many copper alloys, which facilitates both ductility and strength.

Chemical Reactions Analysis

Reactions

KA2507 can participate in various chemical reactions typical of copper alloys, particularly oxidation and corrosion processes. In environments with high humidity or exposure to acidic substances, the alloy may undergo oxidation, leading to the formation of copper oxides.

Technical Details

To mitigate these reactions, surface treatments such as plating or coating may be applied. Additionally, the alloy's inherent resistance to corrosion makes it suitable for applications in marine environments or other corrosive settings.

Mechanism of Action

Process

The mechanism of action for KA2507 primarily revolves around its ability to conduct electricity while maintaining structural integrity under stress. When subjected to electrical currents, the free electrons in the copper matrix facilitate conductivity, while the nickel and silicon enhance strength and thermal stability.

Data

The electrical conductivity of KA2507 is approximately 42% IACS (International Annealed Copper Standard), indicating good conductivity relative to pure copper. Its thermal conductivity is about 160 W/m·K at room temperature, which supports its use in applications requiring efficient heat dissipation.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 1080°C
  • Density: 8.9 g/cm³
  • Electrical Conductivity: 42% IACS
  • Thermal Conductivity: 160 W/m·K
  • Coefficient of Thermal Expansion: 16 ppm/K (from 20°C to 300°C)

Chemical Properties

KA2507 exhibits excellent resistance to thermal deformation and high-temperature creep, making it suitable for high-stress applications. Its chemical stability allows it to perform well in various environmental conditions without significant degradation.

Applications

KA2507 finds extensive use across several scientific and industrial domains due to its unique properties:

  • Electrical Components: Utilized in connectors, switches, and other electronic parts where conductivity is essential.
  • Aerospace Industry: Employed in components that require high strength-to-weight ratios and resistance to thermal stress.
  • Automotive Applications: Used in parts exposed to high temperatures or corrosive environments.
  • Marine Engineering: Ideal for components that must withstand harsh marine conditions due to its corrosion resistance.
Histone Deacetylase 6 (HDAC6) as a Therapeutic Target in Oncology

HDAC6 Isoform Selectivity and Functional Divergence in Epigenetic Regulation

Histone deacetylase 6 (HDAC6) stands apart from other histone deacetylases due to its distinct structural and functional characteristics. Unlike class I histone deacetylases (HDAC1, HDAC2, HDAC3, HDAC8) which are primarily nuclear and target histones, HDAC6 belongs to class IIb and features two functional catalytic domains (CD1 and CD2) connected by a linker region, along with a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP) [1] [3]. This multidomain architecture enables dual deacetylase activity and ubiquitin binding, facilitating roles beyond epigenetic histone modification. While CD1 exhibits substrate specificity for C-terminal acetyllysine residues, CD2 demonstrates broader activity against both exo- and endo-acetyllysine peptide substrates, with the latter contributing dominantly (∼400-fold) to overall catalytic efficiency [1] [3].

HDAC6 displays unique resistance to pan-histone deacetylase inhibitors like trapoxin-B and sodium butyrate, underscoring its mechanistic divergence [10]. Its gene, located on chromosome Xp11.23, encodes a large cytoplasmic protein (1,215 amino acids) containing nuclear export signal (NES) and Ser-Glu tetradecapeptide (SE14) domains that enforce cytoplasmic retention [3] [10]. This subcellular localization segregates HDAC6 functionally from nuclear histone deacetylases, directing its activity toward non-histone substrates involved in cytoskeletal dynamics, protein degradation, and cellular motility—processes central to oncogenesis [1] [3].

Table 1: Structural and Functional Comparison of Major HDAC Classes

ClassMembersLocalizationCatalytic DomainsPrimary Substrates
IHDAC1, HDAC2, HDAC3, HDAC8Predominantly nuclearSingle domainHistones
IIaHDAC4, HDAC5, HDAC7, HDAC9Nucleus/cytoplasm shuttleSingle domainHistones, transcription factors
IIbHDAC6, HDAC10Predominantly cytoplasmicHDAC6: Two domains (CD1, CD2)Non-histone proteins (α-tubulin, HSP90, cortactin)
IVHDAC11NuclearSingle domainHistones

Cytoplasmic Localization and Non-Histone Substrate Specificity

HDAC6's cytoplasmic anchoring, mediated by its NES and SE14 domains, dictates its specialization in deacetylating non-histone proteins. Key substrates include:

  • α-Tubulin: Deacetylation at Lys-40 by HDAC6 regulates microtubule stability, cellular motility, and intracellular transport. Hyperacetylation via HDAC6 inhibition disrupts cytoskeletal dynamics, impairing tumor cell migration and metastasis [3] [10].
  • Heat Shock Protein 90 (HSP90): Deacetylation at Lys-294 by HDAC6 enhances HSP90's chaperone function, stabilizing oncogenic clients like HER2, AKT, and mutant p53. Inhibition promotes proteasomal degradation of these oncoproteins [1] [3] [8].
  • Cortactin: Deacetylation enables actin polymerization and invadopodia formation, facilitating extracellular matrix invasion [3] [8].
  • Peroxiredoxins (PrxI/II): Deacetylation at Lys-197 (PrxI) and Lys-196 (PrxII) modulates redox homeostasis, promoting tumor cell survival under oxidative stress [8].

Beyond deacetylation, HDAC6's ZnF-UBP domain recognizes ubiquitinated proteins, recruiting them to dynein motors for aggresome formation and clearance via autophagy. This process enables cancer cells to survive proteotoxic stress induced by chemotherapy or misfolded protein accumulation [3] [8] [9]. The dual functionality—catalytic and structural—positions HDAC6 as a master regulator of cellular proteostasis and stress adaptation.

Table 2: Key Non-Histone Substrates of HDAC6 in Oncology

SubstrateDeacetylation SiteOncogenic FunctionTherapeutic Consequence of Inhibition
α-TubulinLys-40Microtubule stability, cell motility, metastasisReduced migration/invasion
HSP90Lys-294Stabilization of oncoproteins (e.g., HER2, AKT)Oncoprotein degradation, apoptosis
Cortactin9 Lys residuesActin polymerization, invadopodia formationSuppressed extracellular matrix invasion
PeroxiredoxinsLys-196/197Redox homeostasis, oxidative stress resistanceIncreased ROS sensitivity
β-CateninLys-49Nuclear translocation, c-MYC activationSuppressed Wnt signaling proliferation

Role in Oncogenic Processes: Tubulin Dynamics, Stress Response, and Immune Evasion

HDAC6 orchestrates multiple hallmarks of cancer through its catalytic and non-catalytic functions:

Tubulin Dynamics and Metastasis: By deacetylating α-tubulin, HDAC6 promotes dynamic microtubule networks essential for cell motility. In lung adenocarcinoma (LUAD), HDAC6 overexpression correlates with advanced TNM stage, lymph node metastasis, and poor differentiation. Genetic knockout suppresses epithelial-mesenchymal transition (EMT) by downregulating Snail/Slug and inhibiting PI3K/AKT/mTOR signaling, thereby reducing metastasis [6]. Similar mechanisms drive invasion in breast cancer, ovarian cancer, and hepatocellular carcinoma [3] [10].

Stress Response and Chemoresistance: HDAC6 coordinates the clearance of ubiquitinated protein aggregates via the aggresome-autophagy pathway. This process is upregulated in multiple myeloma and solid tumors exposed to proteasome inhibitors (e.g., bortezomib). By binding ubiquitinated proteins via its ZnF-UBP domain and tethering them to dynein motors, HDAC6 facilitates transport to aggresomes for autophagic degradation. Inhibiting this pathway sensitizes tumors to proteotoxic therapies [8] [9]. Additionally, HDAC6 deacetylates HSF1, activating heat-shock responses that enhance chaperone-mediated survival under stress [10].

Immune Evasion: HDAC6 modulates the tumor immune microenvironment by:

  • Promoting M2 Macrophage Polarization: In LUAD, HDAC6 overexpression correlates with increased M2 macrophages, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), creating an immunosuppressive milieu. Knockout enhances M1 recruitment and synergizes with anti-PD-1 therapy [6].
  • Suppressing E-Cadherin/STAT3 Axis: In triple-negative breast cancer (TNBC), HDAC6 inhibition upregulates E-cadherin, restoring epithelial phenotype and enhancing T-cell infiltration. Concurrently, it downregulates PD-L1 and STAT3 activity, reversing immunosuppression [7].
  • Regulating IL-10 Production: HDAC6 associates with HDAC11 to activate IL-10 transcription in antigen-presenting cells. IL-10 induction fosters T-cell tolerance, enabling immune evasion [2].

These multifaceted roles establish HDAC6 as a compelling target for compounds like KA2507, which selectively inhibit its catalytic activity to disrupt oncogenic signaling, proteostasis, and immune suppression. KA2507 is under investigation in clinical trials for melanoma and non-small cell lung cancer, leveraging this mechanistic rationale [1] [5].

Properties

CAS Number

1636894-46-6

Product Name

KA2507

IUPAC Name

4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

InChI

InChI=1S/C16H14N6O2/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15/h1-10,24H,11H2,(H,21,23)

InChI Key

LXHMTDHBMRZSHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO

Canonical SMILES

C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.